Lipophilicity (LogD) Comparison: Hydrazine Derivative Shows Higher Polarity than Aminoethyl Analog
1-(2-Hydrazinylethyl)piperazine exhibits a significantly lower distribution coefficient (LogD) compared to its closest structural analog, 1-(2-aminoethyl)piperazine, indicating higher hydrophilicity and a different pharmacokinetic profile [1][2]. This is a critical differentiator in medicinal chemistry for tuning solubility, permeability, and off-target binding.
| Evidence Dimension | Lipophilicity (LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogD = -3.15 |
| Comparator Or Baseline | 1-(2-Aminoethyl)piperazine: LogP = -0.988 |
| Quantified Difference | Target compound is >2 log units more hydrophilic. |
| Conditions | Calculated/experimental values from chemical databases; pH 7.4 for LogD, unspecified for LogP [1][2]. |
Why This Matters
A >100-fold difference in hydrophilicity (as implied by the log unit difference) directly impacts aqueous solubility and membrane permeability, making the hydrazine derivative preferable for applications requiring high water solubility or distinct biodistribution profiles.
- [1] Chembase.cn. 1-(2-hydrazinylethyl)piperazine - Physicochemical Properties: LogD (pH=7.4) = -3.1476657. Accessed 2026. View Source
- [2] Sielc.com. 1-(2-Aminoethyl)piperazine - Physicochemical Properties: LogP = -0.988. 2018. View Source
